

2-(3-Aminophenyl)ethanol physical and chemical properties

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Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724

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An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(3-Aminophenyl)ethanol**. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

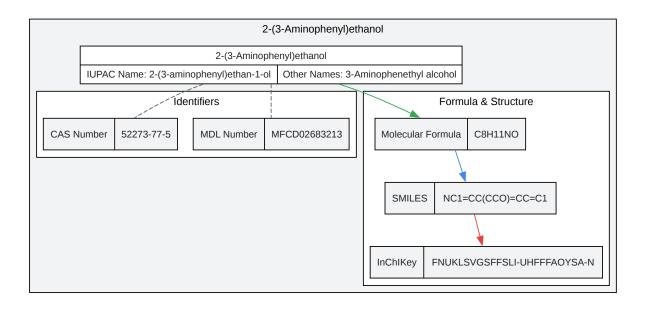
Compound Identification and Core Properties

2-(3-Aminophenyl)ethanol, also known as 3-aminophenethyl alcohol, is an organic compound featuring both an amino group and a hydroxyl group attached to a benzene ring via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis.

Key Identifiers

A logical overview of the compound's primary identifiers and structural information is presented below.





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Caption: Core Identifiers and Structural Information for 2-(3-Aminophenyl)ethanol.

Physical and Chemical Properties

The quantitative physical and chemical properties of **2-(3-Aminophenyl)ethanol** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C8H11NO	[1][2]
Molecular Weight	137.18 g/mol	[1]
Appearance	Dark Brown to Black Solid	[3]
Melting Point	51-53 °C	[1]
Boiling Point	293 °C	[3]
Density	1.124 g/cm ³	[1]
Flash Point	131 °C	[3]
pKa (Predicted)	14.91 ± 0.10	[3]
Refractive Index	1.597	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Experimental Protocols

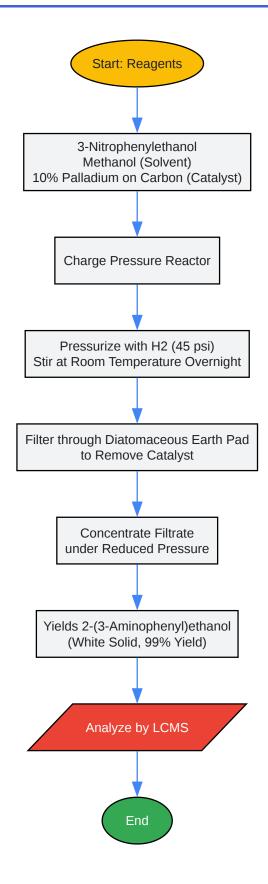
This section details the methodologies for the synthesis and analysis of **2-(3-Aminophenyl)ethanol**.

Synthesis via Catalytic Hydrogenation

A common and high-yield method for synthesizing **2-(3-Aminophenyl)ethanol** is through the catalytic reduction of 3-nitrophenylethanol.

Experimental Workflow:





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Caption: Workflow for the Synthesis of **2-(3-Aminophenyl)ethanol**.



Detailed Protocol:

- Reactor Charging: To a pressure reactor, add 3-nitrophenylethanol (3.0 g, 18 mmol), methanol (100 mL), and a 10% palladium on carbon catalyst (0.1 g, 0.08 mmol).[3]
- Hydrogenation: Subject the reaction system to 45 psi of hydrogen pressure.[3]
- Reaction: Stir the reaction mixture at room temperature overnight.[3]
- Catalyst Removal: Upon completion of the reaction, remove the palladium catalyst by filtering the mixture through a diatomaceous earth pad.[3]
- Purification: Concentrate the resulting filtrate under reduced pressure to afford the target product, **2-(3-aminophenyl)ethanol**. This process typically yields a white solid.[3]
- Analysis: The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm its identity. The expected molecular ion peak [M+H]+ is m/z = 138.1, which corresponds to the theoretical value for C8H11NO.[3]

Purification and Analysis

- Purification: The primary purification method described in the synthesis protocol is filtration
 followed by concentration under reduced pressure.[3] For higher purity, standard techniques
 such as recrystallization from an appropriate solvent system or silica gel column
 chromatography could be employed.
- Analysis: While LCMS is used for confirmation, full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific spectral data for the 3-amino isomer is not detailed in the provided search results, data for the isomeric 2-(4-aminophenyl)ethanol shows characteristic peaks for the amino, hydroxyl, and aromatic groups which would be expected to be similar.[4][5]

Chemical Reactivity and Stability Reactivity

The chemical reactivity of **2-(3-Aminophenyl)ethanol** is dictated by its three primary functional components: the aromatic ring, the primary amine, and the primary alcohol.



- Amino Group: The nucleophilic primary amine can undergo reactions such as acylation, alkylation, and diazotization.
- Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[6] The hydroxyl group's poor leaving nature means it typically requires activation (e.g., protonation in acidic conditions) to participate in substitution reactions.[7]
- Aromatic Ring: The benzene ring is activated towards electrophilic substitution, with the directing effects influenced by both the amino and hydroxyethyl substituents.

This compound serves as a useful precursor for synthesizing indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions.[3]

Stability and Storage

- Stability: Aminophenol compounds can deteriorate when exposed to air and light, often undergoing auto-oxidation which can be accelerated at higher pH and temperatures.[8][9]
- Storage: It is recommended to store **2-(3-Aminophenyl)ethanol** in a dark place, sealed in a dry, inert atmosphere at room temperature.[3]

Biological Activity and Applications in Drug Development

While **2-(3-Aminophenyl)ethanol** itself is primarily used as a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The aminophenol scaffold is present in various bioactive molecules. For instance, the isomeric 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol.[10]

Derivatives of similar structures, such as (3-aminophenyl)methanol, are used as key reagents in synthesizing inhibitors of cellular signaling pathways, including dynamin GTPase and hedgehog signaling, which are important targets in oncology research.[11] The functional groups on 2-(3-Aminophenyl)ethanol offer versatile points for derivatization to create libraries of novel compounds for screening against various biological targets, such as anticancer and antibacterial agents.[12]



Currently, there is no direct evidence from the provided search results linking **2-(3-Aminophenyl)ethanol** to a specific signaling pathway. Its primary role in the cited literature is that of a versatile building block for more complex molecules.[3]

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